molecular formula C5H5F5O3S B12849236 2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate

2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate

Cat. No.: B12849236
M. Wt: 240.15 g/mol
InChI Key: XGNWAYQLLLLQKB-UHFFFAOYSA-N
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Description

2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of both difluoro and trifluoromethanesulfonate groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate typically involves the reaction of 2,2-difluorobut-3-en-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The reaction is typically performed at low temperatures to control the reactivity and ensure high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce halogenated compounds .

Mechanism of Action

The mechanism of action of 2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. Additionally, the presence of the difluoro group enhances the compound’s reactivity by stabilizing the transition state during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate is unique due to the combination of its difluoro and trifluoromethanesulfonate groups, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis. Its ability to participate in both substitution and addition reactions, along with its applications in various fields, highlights its significance in scientific research and industrial applications.

Properties

Molecular Formula

C5H5F5O3S

Molecular Weight

240.15 g/mol

IUPAC Name

2,2-difluorobut-3-enyl trifluoromethanesulfonate

InChI

InChI=1S/C5H5F5O3S/c1-2-4(6,7)3-13-14(11,12)5(8,9)10/h2H,1,3H2

InChI Key

XGNWAYQLLLLQKB-UHFFFAOYSA-N

Canonical SMILES

C=CC(COS(=O)(=O)C(F)(F)F)(F)F

Origin of Product

United States

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